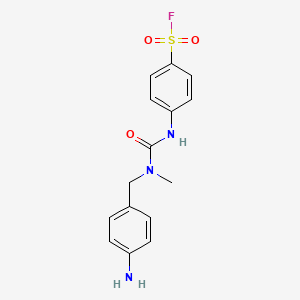
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an aminobenzyl group, a methylureido group, and a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzylamine with methyl isocyanate to form the intermediate 4-(3-(4-Aminobenzyl)-3-methylureido)benzene. This intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while hydrolysis results in sulfonic acids.
科学的研究の応用
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases, due to its ability to form stable complexes with these enzymes.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions, is ongoing.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
作用機序
The mechanism of action of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of serine proteases by forming a covalent bond with the active site serine residue. This inhibition disrupts the normal function of the enzyme, leading to various downstream effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibition properties.
Phenylmethanesulfonyl fluoride: A simpler sulfonyl fluoride used in similar applications.
4-Nitrobenzenesulfonyl fluoride: Known for its use in organic synthesis and enzyme inhibition studies.
Uniqueness
4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride stands out due to its combination of functional groups, which confer unique reactivity and specificity. Its ability to form stable complexes with enzymes and its versatility in chemical reactions make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
21322-46-3 |
|---|---|
分子式 |
C15H16FN3O3S |
分子量 |
337.4 g/mol |
IUPAC名 |
4-[[(4-aminophenyl)methyl-methylcarbamoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H16FN3O3S/c1-19(10-11-2-4-12(17)5-3-11)15(20)18-13-6-8-14(9-7-13)23(16,21)22/h2-9H,10,17H2,1H3,(H,18,20) |
InChIキー |
VVLGODVPTXTRRH-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [1,1'-biphenyl]-4-yltrifluoroborate](/img/structure/B13356783.png)
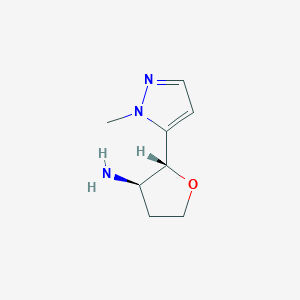
![N,N-dimethyl-3-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13356809.png)

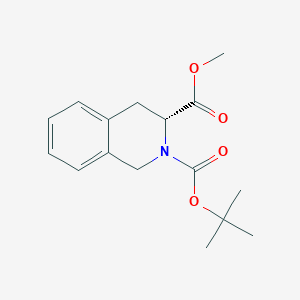
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13356819.png)
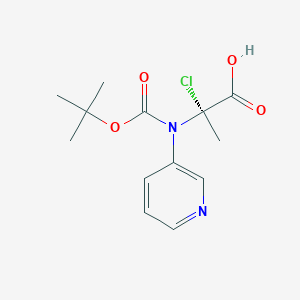


![6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356857.png)
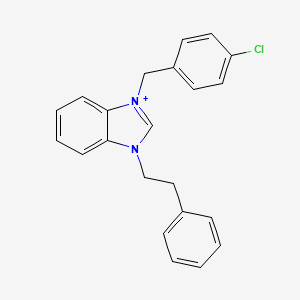
![3-[(Ethylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356874.png)
![Methyl 7-(trifluoromethyl)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13356885.png)
![3-{6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356886.png)
